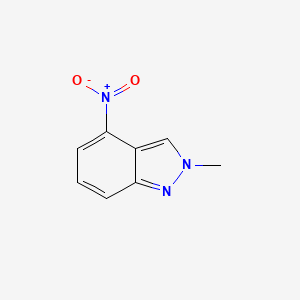

2-Methyl-4-nitro-2H-indazole

Overview

Description

2-Methyl-4-nitro-2H-indazole is a heterocyclic compound belonging to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

Mechanism of Action

Target of Action

2-Methyl-4-nitro-2H-indazole, like other indazole-containing compounds, has a wide variety of medicinal applications . It has been found to interact with several targets, including phosphoinositide 3-kinase δ (PI3Kδ) , which plays a crucial role in the treatment of respiratory diseases .

Mode of Action

It’s known that indazoles can act as selective inhibitors of their targets . For instance, when interacting with PI3Kδ, they can inhibit, regulate, or modulate its activity , leading to changes in the cell signaling pathways that this kinase is involved in .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving its primary targets. For example, the inhibition of PI3Kδ can affect the PI3K/AKT/mTOR pathway , which is involved in cell survival, growth, and proliferation. Changes in this pathway can have downstream effects on various cellular processes .

Pharmacokinetics

The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of this compound’s action depend on its targets and the biochemical pathways it affects. For instance, by inhibiting PI3Kδ, it can potentially alter cell signaling, leading to changes in cell survival, growth, and proliferation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, conditions that affect the stability of the compound, such as temperature and pH, can impact its action . Additionally, factors that influence the compound’s pharmacokinetics, such as the presence of other drugs or certain physiological conditions, can also affect its efficacy .

Biochemical Analysis

Biochemical Properties

2-Methyl-4-nitro-2H-indazole plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as phosphoinositide 3-kinase δ, which is involved in cellular signaling pathways . The nature of these interactions often involves the inhibition of enzyme activity, which can lead to downstream effects on cellular processes. Additionally, this compound has been found to interact with proteins involved in inflammatory responses, showcasing its potential as an anti-inflammatory agent .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation . Moreover, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding to and inhibition of specific enzymes, such as phosphoinositide 3-kinase δ . This inhibition can lead to a cascade of molecular events, including changes in gene expression and enzyme activity. Additionally, this compound can interact with DNA and RNA, potentially affecting transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biochemical activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained anti-inflammatory effects and potential cytotoxicity at higher concentrations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and anticancer properties without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the action of cytochrome P450 enzymes, which facilitate the oxidation and conjugation of this compound, leading to its excretion .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the liver and adipose tissue .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is often found in the cytoplasm and nucleus, where it can interact with enzymes and nucleic acids . Post-translational modifications and targeting signals play a role in directing this compound to specific cellular compartments, influencing its biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-nitro-2H-indazole can be achieved through various methods. One common approach involves the nitration of 2-Methyl-2H-indazole. This reaction typically uses nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to introduce the nitro group at the 4-position of the indazole ring.

Another method involves the cyclization of 2-nitrobenzylamine derivatives. This process can be catalyzed by transition metals such as copper or palladium, which facilitate the formation of the indazole ring through intramolecular cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-nitro-2H-indazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 2-Methyl-4-amino-2H-indazole.

Substitution: Various substituted derivatives depending on the electrophile used.

Oxidation: Oxidized derivatives with additional functional groups.

Scientific Research Applications

2-Methyl-4-nitro-2H-indazole has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.

Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.

Biological Studies: It is used in the study of enzyme inhibitors and other biologically active molecules.

Comparison with Similar Compounds

Similar Compounds

2-Methyl-2H-indazole: Lacks the nitro group, making it less reactive in certain chemical reactions.

4-Nitro-2H-indazole: Lacks the methyl group, which can affect its chemical properties and reactivity.

2-Methyl-5-nitro-2H-indazole: The nitro group is positioned differently, leading to variations in reactivity and applications.

Uniqueness

2-Methyl-4-nitro-2H-indazole is unique due to the presence of both a methyl group and a nitro group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications in various fields.

Properties

IUPAC Name |

2-methyl-4-nitroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-10-5-6-7(9-10)3-2-4-8(6)11(12)13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSBJAWUBPTMRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=N1)C=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10299625 | |

| Record name | 2-Methyl-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26120-44-5 | |

| Record name | 2-Methyl-4-nitroindazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.